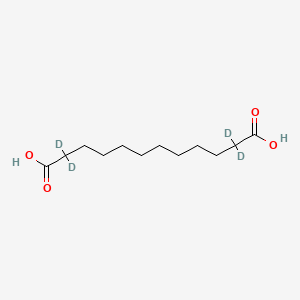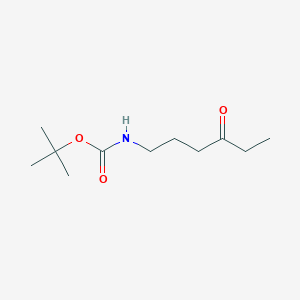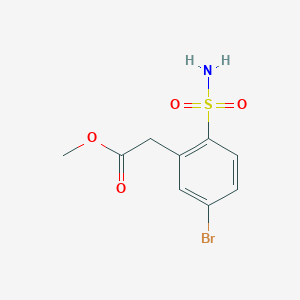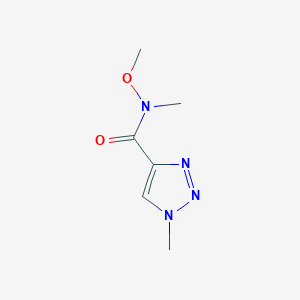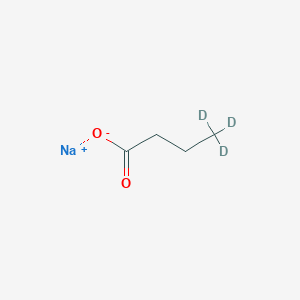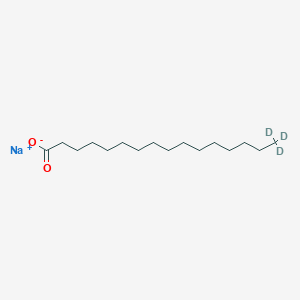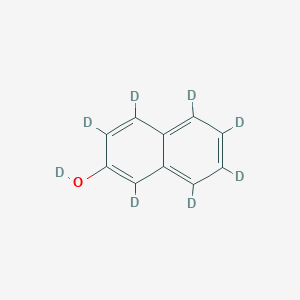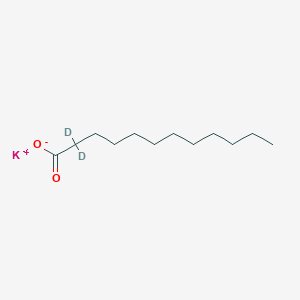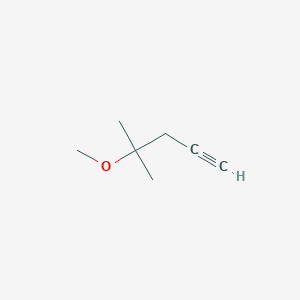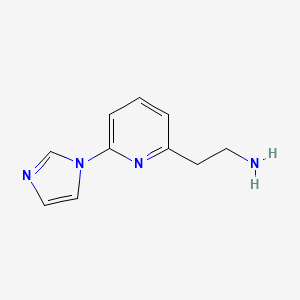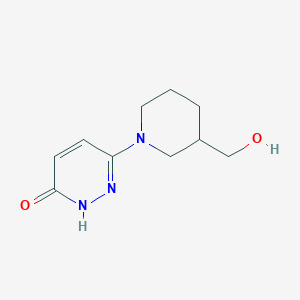
4-甲基-1,5-萘啶-2-胺
描述
4-Methyl-1,5-naphthyridin-2-amine is a useful research compound. Its molecular formula is C9H9N3 and its molecular weight is 159.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methyl-1,5-naphthyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-1,5-naphthyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗癌特性
1,5-萘啶已被发现具有潜在的抗癌活性。 4-位甲基的存在会影响1,5-萘啶-2-胺与生物靶标的相互作用,可能通过增加亲脂性或改变分子内的电子分布来增强其抗癌特性 .
抗HIV活性
1,5-萘啶类化合物已显示出对HIV的活性。 4-甲基-1,5-萘啶-2-胺的结构特征可能通过与病毒酶或蛋白质的相互作用来促进这种活性 .
抗菌活性
1,5-萘啶的抗菌潜力表明,4-甲基-1,5-萘啶-2-胺可以探索其对各种微生物病原体的功效。 2-胺位的修饰已知会影响抗菌活性 .
镇痛和抗炎活性
据报道,这些化合物还具有镇痛和抗炎活性。 4-位的甲基取代可能通过影响化合物与疼痛和炎症通路中参与的生物受体或酶的相互作用能力来调节这些作用 .
抗氧化活性
1,5-萘啶的抗氧化特性可能归因于它们的电子结构,该结构可能能够清除自由基。 4-甲基对抗氧化活性的具体影响需要进一步研究 .
与Tau蛋白聚集体的结合
研究表明,某些萘啶可以与Tau蛋白聚集体结合,Tau蛋白聚集体与阿尔茨海默病有关。 4-甲基-1,5-萘啶-2-胺的结构类似物可以作为开发选择性Tau蛋白聚集体结合剂的起点 .
化学中的合成工具
稠合的1,5-萘啶是化学中用于创建复杂分子的宝贵合成工具。 4-位甲基赋予的独特电子和空间性质会影响合成应用中的反应性和选择性 .
金属络合物的形成
萘啶环中的氮原子可以充当金属离子的配位位点,导致形成金属络合物,在催化或材料科学中具有潜在应用 .
为了更详细地分析每个应用,有必要进一步研究和探索科学文献。
功能化1,6-萘啶的合成及其抗癌特性 发现N-(吡啶-4-基)-1,5-萘啶-2-胺作为潜在的 稠合的1,5-萘啶:合成工具及其应用 - MDPI 1,5-萘啶的合成策略、反应性和应用 - MDPI
作用机制
Target of Action
Similar compounds such as 1,5-naphthyridine derivatives have been found to exhibit a variety of biological activities, suggesting they interact with multiple targets .
Mode of Action
It’s known that alkyl halides react readily with 1,5-naphthyridines to furnish the corresponding n-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .
Biochemical Pathways
1,5-naphthyridine derivatives are known to exhibit a variety of biological activities, suggesting they may interact with and affect multiple biochemical pathways .
Result of Action
Similar compounds have been found to exhibit a variety of biological activities, suggesting that 4-methyl-1,5-naphthyridin-2-amine may have similar effects .
生化分析
Biochemical Properties
4-Methyl-1,5-naphthyridin-2-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with various biomolecules, including nucleophilic and electrophilic reagents. These interactions often result in the formation of metal complexes, which can influence the compound’s reactivity and stability . The nature of these interactions is crucial for understanding the compound’s potential therapeutic applications.
Cellular Effects
The effects of 4-Methyl-1,5-naphthyridin-2-amine on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of specific kinases, which are essential for cell cycle regulation and apoptosis . Additionally, 4-Methyl-1,5-naphthyridin-2-amine can affect the expression of genes involved in metabolic pathways, thereby altering cellular energy production and utilization.
Molecular Mechanism
At the molecular level, 4-Methyl-1,5-naphthyridin-2-amine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular functions . The compound’s ability to form metal complexes also plays a role in its molecular mechanism, as these complexes can interact with DNA and other cellular components.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methyl-1,5-naphthyridin-2-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Methyl-1,5-naphthyridin-2-amine can remain stable under certain conditions, but it may degrade over time, leading to a decrease in its biological activity . Long-term studies in vitro and in vivo are essential to fully understand these temporal effects.
Dosage Effects in Animal Models
The effects of 4-Methyl-1,5-naphthyridin-2-amine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful. Understanding these dosage effects is crucial for developing safe and effective therapeutic applications.
Metabolic Pathways
4-Methyl-1,5-naphthyridin-2-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. These interactions can affect metabolic flux and the levels of metabolites within cells . The compound’s role in these pathways is important for understanding its overall impact on cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of 4-Methyl-1,5-naphthyridin-2-amine within cells and tissues are influenced by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is essential for predicting the compound’s therapeutic potential and its effects on various tissues.
Subcellular Localization
4-Methyl-1,5-naphthyridin-2-amine’s subcellular localization is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms can influence the compound’s interactions with other biomolecules and its overall biological activity.
属性
IUPAC Name |
4-methyl-1,5-naphthyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-6-5-8(10)12-7-3-2-4-11-9(6)7/h2-5H,1H3,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHWPJIVPMKZBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1N=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[4-[(2-fluorophenyl)methyl]piperidin-1-yl]methyl]-3H-benzimidazol-5-ol;dihydrochloride](/img/structure/B1472725.png)
